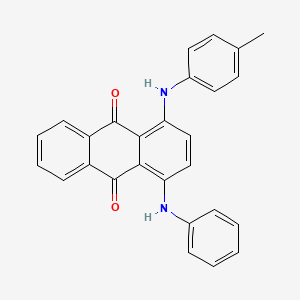
1-((4-Methylphenyl)amino)-4-(phenylamino)anthraquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((4-Methylphenyl)amino)-4-(phenylamino)anthraquinone is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used as dyes and pigments. This particular compound is characterized by the presence of two amino groups attached to the anthraquinone core, one of which is substituted with a 4-methylphenyl group and the other with a phenyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Methylphenyl)amino)-4-(phenylamino)anthraquinone typically involves the reaction of 1,4-diaminoanthraquinone with 4-methylaniline and aniline. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or acetic acid, and under reflux conditions to ensure complete reaction. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
化学反应分析
Types of Reactions
1-((4-Methylphenyl)amino)-4-(phenylamino)anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like acyl chlorides or sulfonyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone derivatives.
科学研究应用
1-((4-Methylphenyl)amino)-4-(phenylamino)anthraquinone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Employed in the production of high-performance dyes and pigments for textiles, plastics, and other materials.
作用机制
The mechanism of action of 1-((4-Methylphenyl)amino)-4-(phenylamino)anthraquinone involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting its structure and function. This property is particularly useful in the design of anticancer agents, as it can inhibit the proliferation of cancer cells. Additionally, the compound can interact with enzymes and proteins, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
1,4-Diaminoanthraquinone: A precursor in the synthesis of 1-((4-Methylphenyl)amino)-4-(phenylamino)anthraquinone.
1-((4-Methylphenyl)amino)-9,10-anthraquinone: A similar compound with a different substitution pattern.
1-Phenylamino-4-(phenylamino)anthraquinone: Lacks the 4-methyl group present in this compound.
Uniqueness
This compound is unique due to the presence of both 4-methylphenyl and phenyl groups attached to the anthraquinone core. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable in various applications, particularly in the synthesis of specialized dyes and pigments.
属性
CAS 编号 |
28141-00-6 |
|---|---|
分子式 |
C27H20N2O2 |
分子量 |
404.5 g/mol |
IUPAC 名称 |
1-anilino-4-(4-methylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C27H20N2O2/c1-17-11-13-19(14-12-17)29-23-16-15-22(28-18-7-3-2-4-8-18)24-25(23)27(31)21-10-6-5-9-20(21)26(24)30/h2-16,28-29H,1H3 |
InChI 键 |
WQNMFEKGZGXWQO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4=CC=CC=C4)C(=O)C5=CC=CC=C5C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


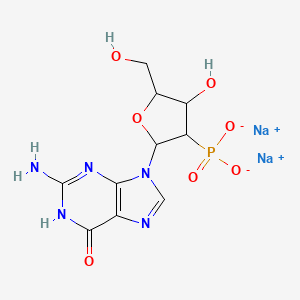
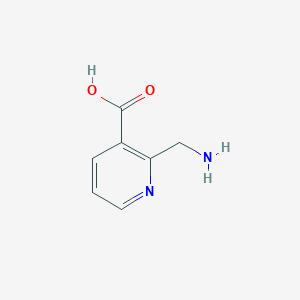
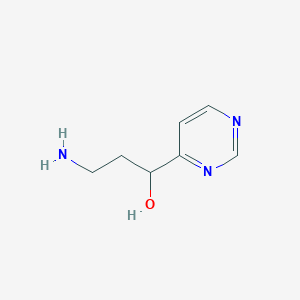

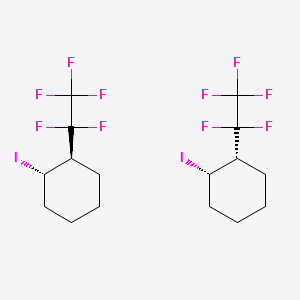
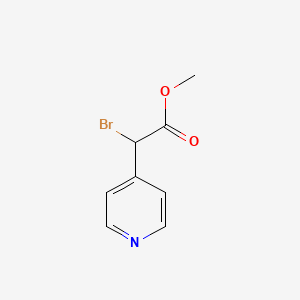
![(2S)-2-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzoyl]amino]pentanedioic acid](/img/structure/B15251336.png)
![Benzenebutanoicacid,4-[1-(hydroxyimino)-5-methylhexyl]-,methylester](/img/structure/B15251341.png)
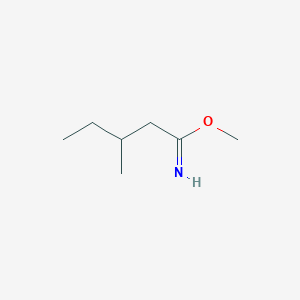
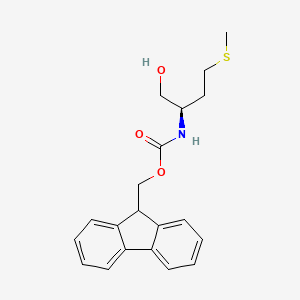
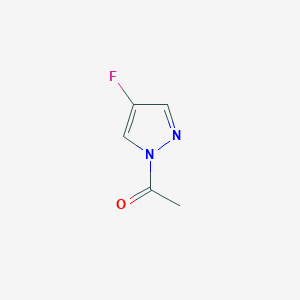
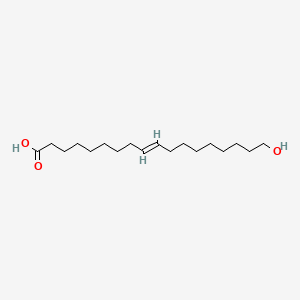
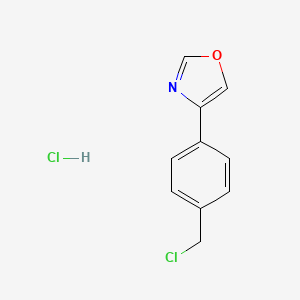
![2-([1-(Chloromethyl)cyclobutyl]methyl)oxolane](/img/structure/B15251390.png)
